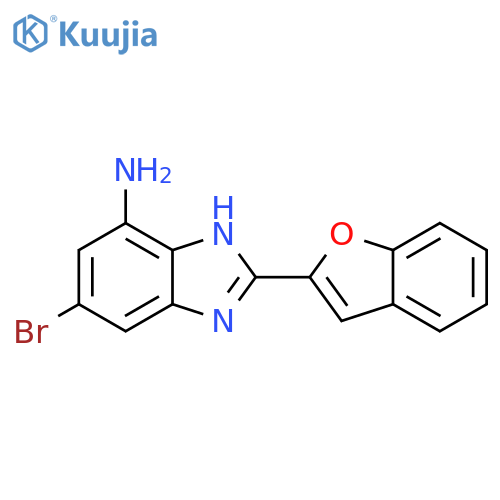

Cas no 1911619-39-0 (2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine)

1911619-39-0 structure

商品名:2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine

CAS番号:1911619-39-0

MF:C15H10BrN3O

メガワット:328.163402080536

MDL:MFCD30476990

CID:5192210

PubChem ID:104064566

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazol-7-amine, 2-(2-benzofuranyl)-5-bromo-

- 2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine

-

- MDL: MFCD30476990

- インチ: 1S/C15H10BrN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19)

- InChIKey: PFYUCZWDBWLBHK-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC3=CC=CC=C3O2)NC2=C(N)C=C(Br)C=C2N=1

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319120-0.25g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-319120-0.05g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-319120-5g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 5g |

$2028.0 | 2023-09-05 | ||

| Enamine | EN300-319120-1.0g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-319120-5.0g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-319120-10.0g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-319120-0.5g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-319120-0.1g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-319120-2.5g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-319120-1g |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine |

1911619-39-0 | 1g |

$699.0 | 2023-09-05 |

2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1911619-39-0 (2-(1-benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量